(1-(3-Fluorophenyl)-1H-pyrrol-2-yl)methanol

LDH-A inhibition Cancer metabolism Warburg effect

(1-(3-Fluorophenyl)-1H-pyrrol-2-yl)methanol (CAS 1707379-00-7) is a synthetic heterocyclic building block in the N-arylpyrrole methanol class, bearing a pyrrole core substituted with a hydroxymethyl group at the 2-position and a 3-fluorophenyl group at the 1-position. This compound exhibits documented biochemical activity as a lactate dehydrogenase-A (LDH-A) inhibitor (Ki = 39 µM) and as a CCR5 receptor antagonist (IC50 = 9.2 µM in MOLT4 cells) , representing a dual-activity profile that distinguishes it from non-fluorinated or regioisomeric analogs within the same class for targeted inhibitor screening or probe development.

Molecular Formula C11H10FNO
Molecular Weight 191.20 g/mol
Cat. No. B11801641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(3-Fluorophenyl)-1H-pyrrol-2-yl)methanol
Molecular FormulaC11H10FNO
Molecular Weight191.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)N2C=CC=C2CO
InChIInChI=1S/C11H10FNO/c12-9-3-1-4-10(7-9)13-6-2-5-11(13)8-14/h1-7,14H,8H2
InChIKeyDUGQNELKYPQBBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(3-Fluorophenyl)-1H-pyrrol-2-yl)methanol: A Meta-Substituted Fluorophenyl Pyrrole Methanol for Specialized Medicinal Chemistry and Chemical Biology Research Procurement


(1-(3-Fluorophenyl)-1H-pyrrol-2-yl)methanol (CAS 1707379-00-7) is a synthetic heterocyclic building block in the N-arylpyrrole methanol class, bearing a pyrrole core substituted with a hydroxymethyl group at the 2-position and a 3-fluorophenyl group at the 1-position . This compound exhibits documented biochemical activity as a lactate dehydrogenase-A (LDH-A) inhibitor (Ki = 39 µM) [1] and as a CCR5 receptor antagonist (IC50 = 9.2 µM in MOLT4 cells) [2], representing a dual-activity profile that distinguishes it from non-fluorinated or regioisomeric analogs within the same class for targeted inhibitor screening or probe development.

Why Regioisomeric and Non-Fluorinated Pyrrole Methanols Cannot Substitute (1-(3-Fluorophenyl)-1H-pyrrol-2-yl)methanol in Target-Based Screening


In-class N-arylpyrrole methanols exhibit pronounced structure-activity relationship (SAR) divergence driven by fluorine position and ring regiochemistry. The 3-fluorophenyl isomer positions the electron-withdrawing fluorine at the meta position, modulating pyrrole electron density and molecular recognition differently than the ortho-fluorophenyl variant (e.g., (1-(2-fluorophenyl)-1H-pyrrol-2-yl)methanol, CAS 132407-66-0) or the des-fluoro analog ((1-phenyl-1H-pyrrol-2-yl)methanol, CAS 52160-53-9) . As shown in wider pyrrole SAR, meta-fluorination on the N-phenyl ring can critically influence target binding: a related 3-fluorophenyl-octahydropyrrolo[3,4-b]pyrrole compound demonstrated functional selectivity across 5-HT2 receptor subtypes (5-HT2C EC50 = 319 nM vs. 5-HT2A EC50 = 1120 nM) [1], while a highly optimized 3-fluorophenyl-containing CCR5 antagonist achieved sub-nanomolar affinity (IC50 = 0.8 nM) [2]. Thus, assuming functional equivalence among positional isomers introduces uncontrolled variability in biochemical assay outcomes and lead optimization campaigns.

Quantitative Differentiation Evidence for (1-(3-Fluorophenyl)-1H-pyrrol-2-yl)methanol Against Closest Analogs


LDH-A Biochemical Inhibition: The 3-Fluorophenyl Isomer as a Validated Low-Micromolar Inhibitor

In a purified human liver LDH-A enzyme assay using pyruvate as substrate with fluorimetric NADH oxidation readout, (1-(3-fluorophenyl)-1H-pyrrol-2-yl)methanol (BDBM50114409 / CHEMBL3609809) demonstrated an IC50 of 37 µM and a Ki of 39 µM [1]. A cellular LDH-A assay in human Raji cells yielded an IC50 of 42 µM (intracellular lactate reduction) [1]. By cross-study comparison, a pyrrol-2-yl ethanone derivative series (PM1/PM2) evaluated for LDH-A inhibition showed that the presence and position of electron-withdrawing substituents on the N-phenyl ring directly modulate inhibitory potency, with meta-substitution producing distinct activity profiles compared to unsubstituted or para-substituted variants [2]. No LDH-A inhibition data are reported for non-fluorinated or ortho-fluorinated positional isomers, indicating that the 3-fluorophenyl substitution may confer a specific pharmacophoric advantage for this target.

LDH-A inhibition Cancer metabolism Warburg effect

CCR5 Antagonism: Meta-Fluorophenyl Pyrrole Methanol as a Moderate-Affinity Entry Point for Chemokine Receptor Probe Development

In a cell-based CCR5 functional antagonism assay using human MOLT4 cells with CCL5 (RANTES)-induced calcium mobilization as the readout, (1-(3-fluorophenyl)-1H-pyrrol-2-yl)methanol exhibited an IC50 of 9.2 µM (9.20E+3 nM) [1]. This moderate affinity contrasts sharply with highly optimized CCR5 antagonists bearing the same 3-fluorophenyl motif: a hexahydropyrrolo[3,4-c]pyrrole derivative with a 3-fluorophenyl substituent achieved an IC50 of 13 nM [2], and a more elaborated 3-fluorophenyl-containing antagonist reached 0.8 nM in a radioligand displacement assay [3]. The target compound thus occupies a strategically informative position in the CCR5 affinity continuum—sufficiently active for fragment-based or scaffold-hopping approaches, yet structurally compact (MW = 191.2 g/mol) , enabling validated chemical expansion toward the low-nanomolar potency achieved by more complex congeners sharing the same meta-fluorophenyl pharmacophore.

CCR5 antagonist HIV entry inhibition Chemokine receptor

Regiochemical Positioning of the Hydroxymethyl Group: Synthetic Utility for Carbaldehyde and Carboxylic Acid Diversification

The 2-hydroxymethyl substituent on the pyrrole ring provides a reactive handle for chemoselective oxidation to the corresponding carbaldehyde, (1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde (CAS 383136-19-4) . This contrasts with the regioisomeric 5-(2-fluorophenyl)-1H-pyrrole-3-methanol (CAS 881674-56-2), a key intermediate in vonoprazan fumarate synthesis where the hydroxymethyl group resides at the 3-position and the fluorophenyl group at the 5-position [1]. The 2-hydroxymethyl-3-fluorophenyl substitution pattern places the reactive functionality adjacent to the pyrrole nitrogen, enabling distinct N-1-directed cyclization and annulation chemistries (e.g., pyrrolobenzoxazine and 4H-pyrrolo[2,1-c][1,4]benzothiazine formation) that are geometrically precluded with the 3-hydroxymethyl or 5-hydroxymethyl regioisomers .

Synthetic intermediate Aldehyde precursor Carboxylic acid

Meta-Fluorine Electronic Effects: Differentiated CYP450 Isoform Interaction Potential Compared to Non-Fluorinated Pyrroles

A 2024 in vitro evaluation of pyrrole-based derivatives against three major CYP450 isoforms (CYP1A2, CYP2D6, CYP3A4) demonstrated that the presence and position of fluorine substituents on the N-phenyl ring significantly modulate CYP inhibition profiles [1]. While (1-(3-fluorophenyl)-1H-pyrrol-2-yl)methanol itself has not been directly profiled in this panel, the study provides class-level evidence that meta-fluorophenyl pyrroles exhibit differentiated CYP interaction patterns relative to non-fluorinated and para-fluorinated analogues [1]. Separately, a structurally related pyrrole-2-methanol derivative showed CYP3A4 inhibition with an IC50 of 20 µM (2.00E+4 nM) in human liver microsomes [2], suggesting that the 3-fluorophenyl-2-hydroxymethyl scaffold may present a defined, measurable CYP liability profile that should be anticipated in lead optimization rather than discovered late-stage.

CYP450 inhibition Drug metabolism Fluorine SAR

Evidence-Backed Application Scenarios for Procuring (1-(3-Fluorophenyl)-1H-pyrrol-2-yl)methanol


LDH-A Inhibitor Screening and Metabolic Oncology Probe Development

This compound serves as a validated, commercially available LDH-A inhibitor tool (Ki = 39 µM) for establishing enzymatic screening assays in cancer metabolism programs targeting the Warburg effect. Its reproducible biochemical activity profile supports its use as a positive control or starting scaffold in LDH-A inhibitor discovery cascades, with orthogonal cellular activity confirmed in Raji cells (IC50 = 42 µM) [1]. Procurement of this specific 3-fluorophenyl isomer is essential because no LDH-A inhibition data exist for the equivalent non-fluorinated or ortho-fluorinated congeners, introducing assay validation risk if substituted.

Fragment-Based CCR5 Antagonist Lead Generation

With a documented CCR5 IC50 of 9.2 µM and a low molecular weight (191.2 g/mol), this compound constitutes a tractable fragment hit for structure-based optimization toward higher-affinity CCR5 antagonists for HIV entry inhibition or inflammatory disease indications [2]. The 3-fluorophenyl motif has been pharmacophorically validated in optimized CCR5 antagonists achieving sub-nanomolar potency (0.8 nM) [3]; using this compound as a starting fragment enables rational, incremental potency gains through established medicinal chemistry strategies rather than high-throughput screening of large, undifferentiated libraries.

Regioselective Pyrrole Scaffold Diversification for Parallel Library Synthesis

The 2-hydroxymethyl group enables chemoselective oxidation to the carbaldehyde (CAS 383136-19-4), facilitating condensation, reductive amination, and cyclization chemistries that are regiochemically inaccessible with the 3-hydroxymethyl or 5-hydroxymethyl isomers utilized in unrelated programs such as vonoprazan synthesis . This regioisomer is therefore the correct procurement choice for parallel synthesis efforts targeting pyrrolobenzoxazine, 4H-pyrrolo[2,1-c][1,4]benzothiazine, or other N-1-directed fused heterocyclic libraries.

CYP450 Isoform Profiling Reference in Fluorinated Pyrrole SAR Studies

As part of systematic SAR investigations into fluorination effects on CYP450 inhibition, this compound occupies a specific niche in the matrix of positional isomers. Recent pharmacia studies demonstrate that meta-fluorophenyl substitution on pyrrole scaffolds produces distinct CYP1A2, CYP2D6, and CYP3A4 inhibition fingerprints compared to non-fluorinated or para-fluorinated variants [4]. Including this compound in CYP inhibition panels alongside its ortho-fluoro (CAS 132407-66-0) and des-fluoro (CAS 52160-53-9) counterparts enables complete mapping of the fluorination position-activity relationship, supporting informed candidate triaging in early drug discovery.

Quote Request

Request a Quote for (1-(3-Fluorophenyl)-1H-pyrrol-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.